7-Bromo-2,4,6-trichloro-8-fluoroquinazoline
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Overview
Description
Molecular Structure Analysis
The molecular formula of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is C8HBrCl3FN2 . The InChI code for this compound is 1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H .Physical and Chemical Properties Analysis
This compound is a white, crystalline powder. It is relatively insoluble in water but soluble in organic solvents such as DMSO and DMF. The compound should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Halogenated Quinazolines : Quinazolines, such as 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, are synthesized through various chemical reactions. For example, Tomažič and Hynes (1992) explored the synthesis of novel 2,4-diaminoquinazolines through reactions involving trifluorobenzonitrile and guanidine carbonate, leading to compounds like 6-chloro-2,4-diamino-8-fluoroquinazoline and 6-chloro-2,4-diamino-7-fluoroquinazoline (Tomažič & Hynes, 1992).
Rapid Synthetic Methods for Anticancer Intermediates : Zhou et al. (2019) established a rapid method for synthesizing 7-fluoroquinazoline-2, 4-diol, a significant intermediate in small molecule anticancer drugs. They utilized a three-step process involving cyclization, chlorination, and nucleophilic substitution, starting from 2-amino-4-fluoro benzoic acid and urea (Zhou et al., 2019).
Telescoping Process in Drug Synthesis : Nishimura and Saitoh (2016) improved the synthesis of a key intermediate in drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, by reducing the number of isolation processes. This approach increased the total yield by 18% and maintained purity, showcasing the efficiency of the telescoping process in the synthesis of quinazoline derivatives (Nishimura & Saitoh, 2016).
Photoremoval in Biological Studies
- Photoremovable Protecting Groups : Zhu et al. (2006) investigated 8-Bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group for biological studies. BHQ showed efficient photolysis under simulated physiological conditions, making it a valuable tool for the study of cell physiology and the temporal and spatial relevance of physiological functions (Zhu et al., 2006).
Antitumor Applications
- Fluoromethyl Analogs of Antitumor Alkaloids : Golubev et al. (2010) developed a method for synthesizing fluoromethyl-containing analogs of luotonin A, an antitumor alkaloid. They found that 7-trifluoromethylluotonin, derived from 3-bromomethyl-2-chloro-4-fluoromethylquinolines, retained antitumor activity, including apoptosis in cultured tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPLLPUWIXCTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBrCl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698028-11-3 |
Source
|
Record name | 7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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